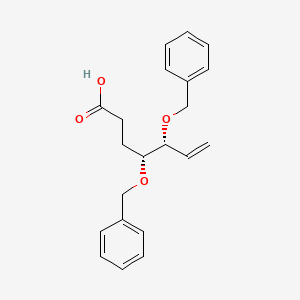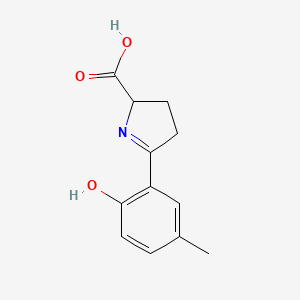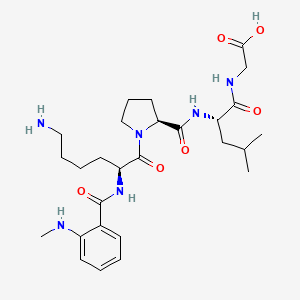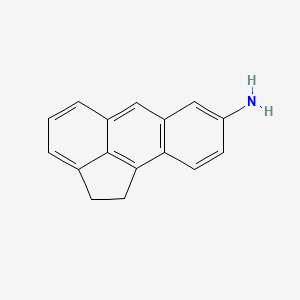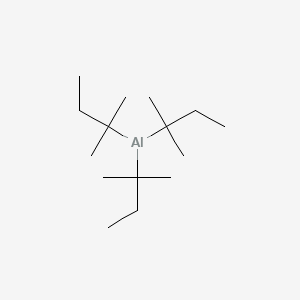
Tris(2-methylbutan-2-yl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-methylbutan-2-yl)alumane is a chemical compound with the molecular formula C15H36Al It is an organoaluminum compound, which means it contains aluminum atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylbutan-2-yl)alumane typically involves the reaction of aluminum trichloride with 2-methylbutan-2-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction conditions usually include low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Tris(2-methylbutan-2-yl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The alkyl groups attached to the aluminum atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Scientific Research Applications
Tris(2-methylbutan-2-yl)alumane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the delivery of drugs and other bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: this compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Tris(2-methylbutan-2-yl)alumane involves its ability to form stable complexes with other molecules. The aluminum atom in the compound can coordinate with various ligands, leading to the formation of new chemical species. This coordination ability is crucial for its role as a catalyst and in other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tris(2-methylbutan-2-yl)alumane include other organoaluminum compounds, such as:
- Triethylaluminum
- Trimethylaluminum
- Triisobutylaluminum
Uniqueness
This compound is unique due to the presence of 2-methylbutan-2-yl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that other organoaluminum compounds may not be able to achieve.
Properties
CAS No. |
185216-00-6 |
|---|---|
Molecular Formula |
C15H33Al |
Molecular Weight |
240.40 g/mol |
IUPAC Name |
tris(2-methylbutan-2-yl)alumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-4-5(2)3;/h3*4H2,1-3H3; |
InChI Key |
AAUDZGWQRQZICW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)[Al](C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
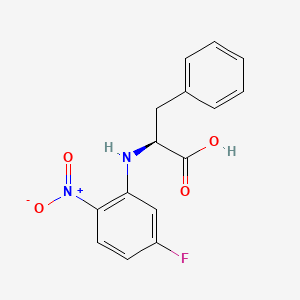
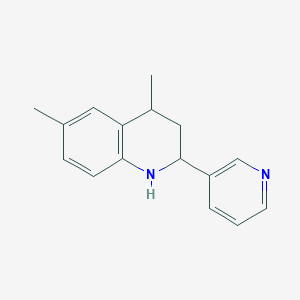
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)



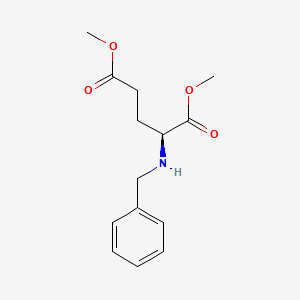
![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)
